![molecular formula C26H19ClN2 B2811890 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860612-57-3](/img/structure/B2811890.png)
13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine is an organic compound and a nitrogen heterocycle with the formula C13H9N . Acridines are substituted derivatives of the parent ring. It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen .
Synthesis Analysis
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis
The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis
Acridine derivatives form an important class of heterocycles containing nitrogen due to their broad range of pharmaceutical properties . Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications .Physical And Chemical Properties Analysis
Acridine is an almost colorless solid, which crystallizes . Like the related molecules pyridine and quinoline, acridine is mildly basic .Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed efficient, practical, and eco-friendly methods for synthesizing derivatives of indoloacridine, leveraging reactions like Friedlander condensation in the presence of nanoparticles under microwave irradiation. These derivatives have been evaluated for their hemolytic activity on human erythrocytes and cytotoxicity on cancer cell lines, indicating their potential application in medicinal chemistry and as therapeutic agents (Roopan & Khan, 2011).
Photophysical Properties and Device Performance
In another study, acridine and carbazole-derived electron donors were synthesized to explore their role as strong donor moieties in thermally activated delayed fluorescent (TADF) emitters. This research aimed at understanding how the geometrical structure of the donor affects the photophysical and device characteristics of TADF emitters. The findings suggest that these compounds can significantly influence the efficiency and color coordinates of TADF devices, highlighting their importance in developing new materials for optoelectronic applications (Yoo, Song, & Lee, 2016).
Antimicrobial and Antioxidant Properties
A conventional synthesis approach has been applied to indole fused acridine derivatives, revealing their reasonable activity against specific bacteria and fungi. Furthermore, these compounds exhibited notable free radical scavenging activity, compared to standard antioxidants. This study underscores the potential of indoloacridine derivatives in developing new antimicrobial and antioxidant agents (Sridharan, Prasad, Madhumitha, Al-Dhabi, & Arasu, 2016).
Enhanced Photostability through Hydrogen Bonding
Research on the photophysics and photostability of 12,13-dihydro-5H-indolo[3,2-c]acridine (IA) has shown that the formation of hydrogen bonds with alcohols can significantly decrease triplet formation efficiency and increase photostability. This effect is attributed to the rigid bifunctional nature of IA, which, when in an environment forming hydrogen bonds, exhibits enhanced stability against photodegradation. Such findings contribute to a deeper understanding of how molecular interactions can influence the stability and efficiency of photofunctional molecules (Golec, Nawara, Gorski, Thummel, Herbich, & Waluk, 2018).
Safety And Hazards
Future Directions
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .
properties
IUPAC Name |
13-[(4-chlorophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-10,12-13,15H,11,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQYEVIFKUJHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2811807.png)

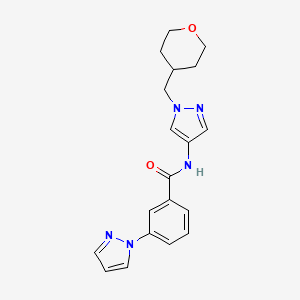
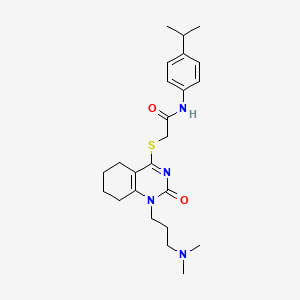
![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)
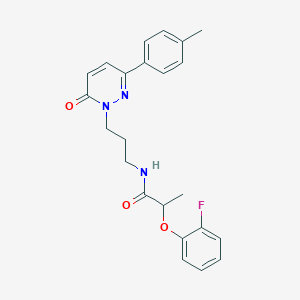
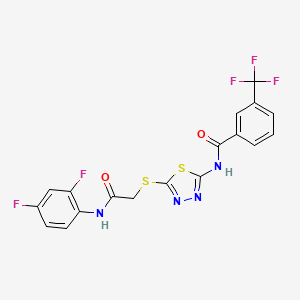
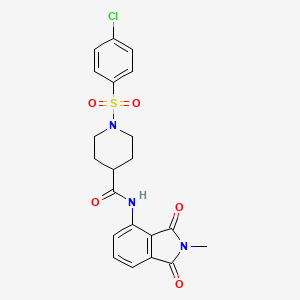
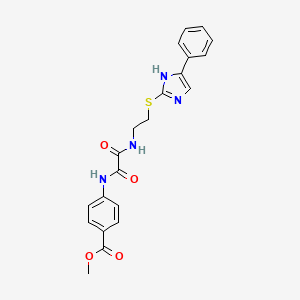
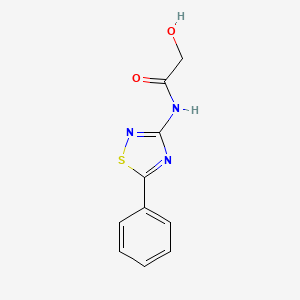
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)
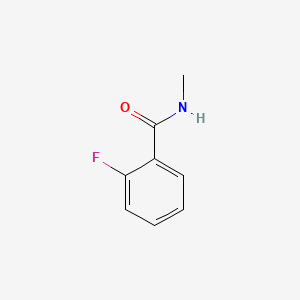
![4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2811829.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)